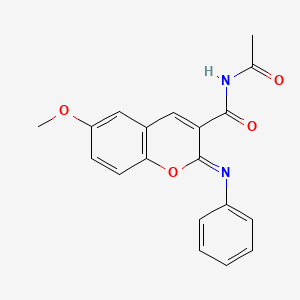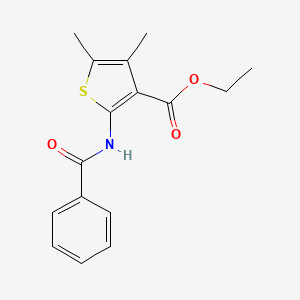
6-chloro-2-(chloromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(chloromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone (CMQ) is an organic compound belonging to the quinazolinone family. It is a synthetic compound that has been used extensively in scientific research and laboratory experiments due to its unique properties.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Quinazolinone derivatives, including structures similar to "6-chloro-2-(chloromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone," have been extensively studied for their biological activities. They are found in over 200 naturally occurring alkaloids and are known for their antibacterial effects on pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. These compounds are critical in the development of new medicinal agents due to the stability of the quinazolinone nucleus, which allows for the introduction of various bioactive moieties (Tiwary et al., 2016).
Optoelectronic Applications
Research on quinazoline derivatives extends beyond pharmaceuticals to include their use in optoelectronics. These compounds are part of a broader group of benzodiazines known for their luminescent properties and applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Quinazoline derivatives are valuable in creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The incorporation of quinazoline into π-extended conjugated systems is crucial for developing new optoelectronic materials, highlighting their versatility beyond biological activity (Lipunova et al., 2018).
Broad Spectrum of Biological Activities
Quinazolinone derivatives are recognized for a wide range of biological activities, which include anticancer, anti-Alzheimer, antiviral, and antimicrobial effects. These hybrid compounds exhibit synergistic or new effects compared to their individual pharmacophores, underscoring the importance of molecular hybridization in drug discovery. The synthesis methodologies for these compounds are diverse, indicating a robust area of research for developing novel therapeutic agents (Mass et al., 2020).
Propiedades
IUPAC Name |
6-chloro-2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c1-10-4-2-3-5-14(10)20-15(9-17)19-13-7-6-11(18)8-12(13)16(20)21/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJODSXUDTBPFAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2804972.png)

![5-[(4-Ethoxyphenyl)amino]-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2804975.png)


![3-{[(Chloroacetyl)amino]methyl}benzoic acid](/img/structure/B2804981.png)




![3-(2-pyridyl)-6-[2-(2-pyridyl)ethyl]isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2804989.png)


![2-[4-(Trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2804994.png)